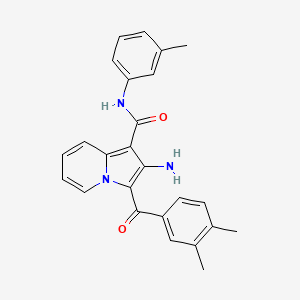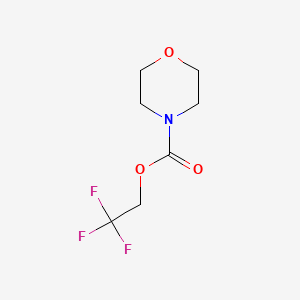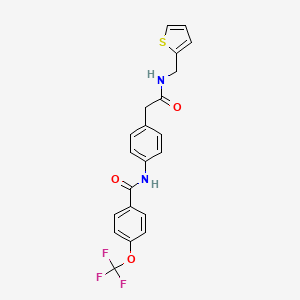![molecular formula C14H9F3N4O3 B2656249 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine CAS No. 2034329-55-8](/img/structure/B2656249.png)
2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole consists of a methoxypyrimidinyl group, a trifluoromethoxyphenyl group, and an oxadiazole ring. The presence of the trifluoromethyl group is significant, as around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) Enhancement
5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole and its derivatives have been explored for their applications in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). Studies have demonstrated the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use as hole-blocking materials in OLEDs. These compounds, when used in light-emitting diodes with poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material, have shown to considerably improve the efficiency of the devices. This enhancement is attributed to the effective electron-injection/hole-blocking layer provided by the oxadiazole derivatives, which results in emitted light solely from the MEH−PPV layer, highlighting the potential of these materials in the development of more efficient OLEDs (Wang et al., 2001).
Antioxidant Properties
Research into the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including those related to the methoxypyrimidin-oxadiazole structure, has revealed compounds with significant antioxidant, analgesic, and anti-inflammatory effects. These findings underscore the relevance of oxadiazole derivatives in medicinal chemistry, offering pathways for the development of new therapeutic agents (Faheem, 2018).
Anticancer and Apoptosis Induction
One of the derivatives, identified through caspase- and cell-based high-throughput screening assays, has been recognized as a novel apoptosis inducer with significant activity against several breast and colorectal cancer cell lines. This compound, and others like it, have demonstrated the potential for inducing apoptosis and arresting cancer cells in specific phases, highlighting their importance as potential anticancer agents (Zhang et al., 2005).
Antimicrobial and Antibacterial Activities
Further exploration into the realm of antimicrobial and antibacterial activities of oxadiazole derivatives has yielded positive results. Synthesized compounds, including those with 1,3,4-oxadiazole structures, have shown promising antibacterial activity against a range of pathogenic strains, offering a new avenue for the development of antibacterial agents. This opens up opportunities for addressing drug resistance and developing more effective antimicrobial therapies (Rai et al., 2009).
Propriétés
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O3/c1-22-13-18-6-9(7-19-13)12-20-11(21-24-12)8-2-4-10(5-3-8)23-14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHCKSIWONVZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)

![3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2656172.png)



![2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2656176.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2656179.png)



![1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2656188.png)

